An In-depth Technical Guide to 2-(2-Fluorophenyl)thiophene (CAS Number: 58861-48-6)
An In-depth Technical Guide to 2-(2-Fluorophenyl)thiophene (CAS Number: 58861-48-6)
Executive Summary: This document provides a technical overview of the chemical compound 2-(2-Fluorophenyl)thiophene. It is important to note that while this compound is registered under CAS number 58861-48-6, publicly available experimental data is scarce. Much of the available literature and commercial data sources incorrectly attribute the properties of its isomer, 2-(4-Fluorophenyl)thiophene, to this CAS number. This guide will focus on the known structural information, propose a probable synthetic pathway based on established chemical principles, and discuss general properties and safety considerations for this class of compounds, while clearly distinguishing between confirmed and theoretical information.
Core Compound Information
2-(2-Fluorophenyl)thiophene is a bi-aryl compound consisting of a thiophene ring substituted at the 2-position with a 2-fluorophenyl group. The placement of the fluorine atom at the ortho position of the phenyl ring is expected to influence the compound's conformation and electronic properties due to steric and inductive effects.
| Property | Data | Source |
| CAS Number | 58861-48-6 | General Record |
| Molecular Formula | C₁₀H₇FS | General Record |
| Molecular Weight | 178.23 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)F)C2=CC=CS2 | Calculated |
| InChI Key | PURJRGMZIKXDMW-UHFFFAOYSA-N | Calculated |
| Physical Form | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate | Inferred |
Note on Physicochemical Properties: Specific experimental data for melting point, boiling point, and density are not reliably available for the 2-fluoro isomer. Values often cited online (e.g., Melting Point: 51-55 °C) are consistently associated with the 4-fluoro isomer in accompanying literature.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
This reaction would involve the palladium-catalyzed coupling of a thiophene-based organoboron compound with a fluorinated aryl halide, or vice versa. The most common approach would utilize 2-bromothiophene and 2-fluorophenylboronic acid.
Figure 1. Proposed Suzuki-Miyaura synthesis pathway for 2-(2-Fluorophenyl)thiophene.
Representative Experimental Protocol (General Method)
The following protocol is a general representation for a Suzuki-Miyaura reaction and has not been specifically validated for the synthesis of 2-(2-Fluorophenyl)thiophene. It should be adapted and optimized by qualified researchers.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
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Solvent and Reactant Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. Stir the mixture for several minutes before adding 2-bromothiophene (1.0 equivalent) via syringe.
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Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.
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Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Final Purification: Purify the crude product using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the final product.
Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.
Potential Applications
Aryl-thiophene derivatives are a significant class of compounds in medicinal chemistry and materials science.[1][2] They are considered "privileged scaffolds" in drug design due to their versatile biological activities.[2] However, no specific applications for 2-(2-Fluorophenyl)thiophene have been documented in the available literature.
This is in stark contrast to its isomer, 2-(4-Fluorophenyl)thiophene , which is a well-documented key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][5] The distinct biological role of the 4-fluoro isomer underscores the importance of isomeric purity in drug development.
Safety and Handling
A verified Safety Data Sheet (SDS) specific to 2-(2-Fluorophenyl)thiophene is not available. The hazard information commonly associated with CAS 58861-48-6 appears to be for the 4-fluoro isomer.[6] For this class of compounds, general laboratory safety precautions are advised.
| Hazard Class | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[7][8] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7] |
| Handling | Use personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or chemical fume hood.[6] Avoid formation of dust and aerosols.[8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in the dark. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9] |
Conclusion
2-(2-Fluorophenyl)thiophene (CAS 58861-48-6) is a compound for which there is a notable lack of specific experimental data in the public domain, a situation complicated by frequent confusion with its 4-fluoro isomer. While its structural identity is known, its synthesis, properties, and applications remain largely undocumented. Based on established synthetic methodologies, a Suzuki-Miyaura cross-coupling reaction represents a highly viable route for its preparation. Researchers interested in this specific isomer should proceed with caution, verifying the identity and properties of any synthesized or procured material, rather than relying on potentially misattributed data from commercial or aggregated sources.
References
- 1. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Fluorophenyl)thiophene , >95.0%(GC) , 58861-48-6 - CookeChem [cookechem.com]
- 4. 2-(4-Fluorophenyl)-thiophene | 58861-48-6 [chemicalbook.com]
- 5. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
